molecular formula C23H26N2O4S2 B2358464 N,2,4-trimethyl-5-(N-methylphenylsulfonamido)-N-(m-tolyl)benzenesulfonamide CAS No. 900137-12-4

N,2,4-trimethyl-5-(N-methylphenylsulfonamido)-N-(m-tolyl)benzenesulfonamide

Cat. No. B2358464
CAS RN: 900137-12-4
M. Wt: 458.59
InChI Key: UXCCPMMMDMWMBS-UHFFFAOYSA-N
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Description

N,2,4-trimethyl-5-(N-methylphenylsulfonamido)-N-(m-tolyl)benzenesulfonamide, also known as TMTB, is a sulfonamide compound that has been extensively studied for its potential applications in scientific research. TMTB is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 461.6 g/mol.

Scientific Research Applications

Chemical Reactivity and Structural Analysis

  • N-Substituted benzenesulfonamide derivatives, including those similar to the compound , have been studied for their chemical reactivity. For instance, specific derivatives were found to undergo rearrangement reactions when treated with sodium hydroxide, forming different compounds through hydrolysis (Dohmori, 1964).
  • The molecular structures of certain benzenesulfonamide derivatives have been analyzed to reveal extensive intra- and intermolecular hydrogen bonding. These studies have highlighted their potential for medicinal applications (Siddiqui et al., 2008).

Anticancer Research

  • Novel N-acylbenzenesulfonamides have shown promising anticancer activity against various human cancer cell lines. Quantitative structure-activity relationship (QSAR) studies have indicated that the anticancer activity of these compounds depends on certain molecular properties (Żołnowska et al., 2015).

Endothelin Antagonism

  • Substituted benzenesulfonamides have been identified as novel series of endothelin-A (ETA) selective antagonists. Specific analogues within this series have shown significant oral activity in rat models, suggesting their potential therapeutic applications (Murugesan et al., 1998).

Photodynamic Therapy Applications

  • Certain benzenesulfonamide derivatives have been synthesized and characterized for their potential in photodynamic therapy, particularly in the treatment of cancer. These compounds have shown excellent fluorescence properties and high singlet oxygen quantum yields, crucial for Type II photodynamic therapy mechanisms (Pişkin et al., 2020).

Metalation and Synthetic Applications

  • The role of benzenesulfonamide as a Directed Metalation Group (DMG) in organic synthesis has been explored, highlighting its potential in the preparation of various heterocyclic compounds and in facilitating diverse chemical transformations (Familoni, 2002).

properties

IUPAC Name

5-[benzenesulfonyl(methyl)amino]-N,2,4-trimethyl-N-(3-methylphenyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O4S2/c1-17-10-9-11-20(14-17)24(4)31(28,29)23-16-22(18(2)15-19(23)3)25(5)30(26,27)21-12-7-6-8-13-21/h6-16H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXCCPMMMDMWMBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N(C)S(=O)(=O)C2=C(C=C(C(=C2)N(C)S(=O)(=O)C3=CC=CC=C3)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,2,4-trimethyl-5-(N-methylphenylsulfonamido)-N-(m-tolyl)benzenesulfonamide

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